|

REACTION_CXSMILES

|

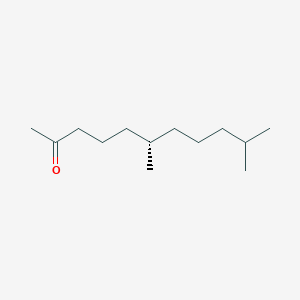

[CH3:1][C:2]([CH3:14])=[CH:3][CH2:4][CH2:5]/[C:6](/[CH3:13])=[CH:7]/[CH:8]=[CH:9]/[C:10]([CH3:12])=[O:11]>[Pd]>[CH3:14][CH:2]([CH2:3][CH2:4][CH2:5][CH:6]([CH2:7][CH2:8][CH2:9][C:10]([CH3:12])=[O:11])[CH3:13])[CH3:1]

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

CC(=CCC/C(=C/C=C/C(=O)C)/C)C

|

|

Name

|

catalyst

|

|

Quantity

|

162 mL

|

|

Type

|

catalyst

|

|

Smiles

|

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

catalyst

|

|

Smiles

|

[Pd]

|

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

|

Type

|

TEMPERATURE

|

|

Details

|

with heating/cooling jacket with thermoelements

|

|

Type

|

CUSTOM

|

|

Details

|

Pressure-control valves were provided at the entrance end the exit site of the reactor

|

|

Type

|

CUSTOM

|

|

Details

|

The reactor was first flushed with nitrogen

|

|

Type

|

CUSTOM

|

|

Details

|

was adjusted to 80° C.

|

|

Type

|

CUSTOM

|

|

Details

|

from separate storage tanks via a static mixer to the entrance site of the reactor

|

|

Type

|

CUSTOM

|

|

Details

|

was 210° C.→170° C.

|

|

Type

|

CUSTOM

|

|

Details

|

was adjusted to 80° C

|

|

Type

|

CUSTOM

|

|

Details

|

The reaction product was released over a pressure valve into a separator where excess hydrogen

|

|

Type

|

CUSTOM

|

|

Details

|

was separated from the liquid hydrogenation product, hexahydropseudoionone

|

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

|

REACTION_CXSMILES

|

[CH3:1][C:2]([CH3:14])=[CH:3][CH2:4][CH2:5]/[C:6](/[CH3:13])=[CH:7]/[CH:8]=[CH:9]/[C:10]([CH3:12])=[O:11]>[Pd]>[CH3:14][CH:2]([CH2:3][CH2:4][CH2:5][CH:6]([CH2:7][CH2:8][CH2:9][C:10]([CH3:12])=[O:11])[CH3:13])[CH3:1]

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

CC(=CCC/C(=C/C=C/C(=O)C)/C)C

|

|

Name

|

catalyst

|

|

Quantity

|

162 mL

|

|

Type

|

catalyst

|

|

Smiles

|

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

catalyst

|

|

Smiles

|

[Pd]

|

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

|

Type

|

TEMPERATURE

|

|

Details

|

with heating/cooling jacket with thermoelements

|

|

Type

|

CUSTOM

|

|

Details

|

Pressure-control valves were provided at the entrance end the exit site of the reactor

|

|

Type

|

CUSTOM

|

|

Details

|

The reactor was first flushed with nitrogen

|

|

Type

|

CUSTOM

|

|

Details

|

was adjusted to 80° C.

|

|

Type

|

CUSTOM

|

|

Details

|

from separate storage tanks via a static mixer to the entrance site of the reactor

|

|

Type

|

CUSTOM

|

|

Details

|

was 210° C.→170° C.

|

|

Type

|

CUSTOM

|

|

Details

|

was adjusted to 80° C

|

|

Type

|

CUSTOM

|

|

Details

|

The reaction product was released over a pressure valve into a separator where excess hydrogen

|

|

Type

|

CUSTOM

|

|

Details

|

was separated from the liquid hydrogenation product, hexahydropseudoionone

|

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |